molecular formula C16H16O3S B6405940 3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261969-91-8

3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6405940
CAS No.: 1261969-91-8
M. Wt: 288.4 g/mol
InChI Key: MIRCVHPYNBVQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95%, also known as ETMB, is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a molecular weight of 260.30 g/mol and a melting point of 123-125°C. ETMB has a wide range of applications in scientific research and is used in the synthesis of various compounds.

Mechanism of Action

3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% acts as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and thiols to form new carbon–carbon bonds. It can also be used to form aryl–aryl bonds by reacting with aryl halides in the presence of a palladium catalyst.
Biochemical and Physiological Effects
3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% has not been studied for its biochemical and physiological effects in humans. However, it has been found to have antimicrobial activity against some bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% is a relatively inexpensive and readily available reagent, making it an attractive choice for use in laboratory experiments. It is also relatively stable and can be stored at room temperature for extended periods of time without significant degradation. However, it is highly toxic and should be handled with appropriate safety precautions.

Future Directions

The potential applications of 3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% in scientific research are vast and are only beginning to be explored. Future research could focus on the synthesis of new compounds using 3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% as a starting material, as well as the biological activity of 3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% and its derivatives. Additionally, 3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% could be used to synthesize new materials for use in a variety of applications, such as energy storage and catalysis. Finally, further research into the mechanism of action of 3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% could help to identify new ways to utilize this compound in scientific research.

Synthesis Methods

3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% can be synthesized through the reaction of 4-ethylthiophenol and 3-methoxybenzoyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization from methanol or ethanol.

Scientific Research Applications

3-(4-Ethylthiophenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research, primarily as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds, such as flavonoids, pyridines, and heterocyclic compounds. It is also used as a ligand for metal-catalyzed reactions, such as the Heck reaction.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-3-20-15-6-4-11(5-7-15)12-8-13(16(17)18)10-14(9-12)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRCVHPYNBVQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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